Thieno[2,3-b]furan-5-carboxylic acid
Description
Properties
IUPAC Name |
thieno[2,3-b]furan-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQPOWAUATXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Catalysts :
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Pd(PPh₃)₄ (palladium tetrakis(triphenylphosphine)) facilitates Suzuki-Miyaura cross-coupling.
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CuTc (copper(I) thiophene-2-carboxylate) mediates Ullmann-type C–O bond formation.
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Base : Anhydrous K₃PO₄·3H₂O ensures deprotonation and stabilizes intermediates.
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Solvent : tert-Butanol optimizes solubility and reaction kinetics.
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Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.
Mechanism
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Suzuki Coupling : A boronic acid derivative reacts with a halogenated thiophene precursor, forming a biaryl intermediate.
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Ullmann Coupling : Intramolecular cyclization occurs via copper-mediated C–O bond formation, yielding the fused thienofuran core.
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Oxidation : The aldehyde or methyl group at the 5-position is oxidized to a carboxylic acid using KMnO₄ or CrO₃ .
Advantages and Limitations
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Scalability : Suitable for gram-scale synthesis but requires stringent anhydrous conditions.
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Byproducts : Over-oxidation or dimerization may occur without precise temperature control.
Intramolecular Heteroannulation of Functionalized Thiophenes
An alternative route employs intramolecular heteroannulation of 3-amino/hydroxy-2-functionalized thiophenes. This method, reported in The Journal of Organic Chemistry, enables direct cyclization without pre-forming biaryl intermediates.
Key Steps
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Substrate Preparation :
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Cyclization :
Comparative Analysis
| Parameter | Suzuki-Ullmann Route | Heteroannulation Route |
|---|---|---|
| Catalyst Cost | High (Pd, Cu) | Moderate (Pd/Cu) |
| Reaction Time | 12–24 h | 6–12 h |
| Functional Group Tolerance | Moderate | High |
| Yield | 60–75% | 75–85% |
Cascade Reactions Involving Gewald’s Aminothiophenes
A novel cascade strategy reported in ACS JOC (2019) utilizes Gewald’s aminothiophenes as starting materials. This method constructs the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold, which can be hydrolyzed to the carboxylic acid derivative.
Procedure Overview
Optimization Insights
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Solvent : DMF or DMSO enhances solubility of polar intermediates.
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Temperature : 120°C under microwave irradiation reduces reaction time to 2–4 h.
Industrial-Scale Production and Green Chemistry
While laboratory methods dominate the literature, industrial synthesis emphasizes atom economy and waste minimization . Key advancements include:
Sustainable Catalysts
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]furan-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Thieno[2,3-b]furan-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism by which thieno[2,3-b]furan-5-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but they typically include signal transduction mechanisms that lead to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]thiophene Derivatives
Thieno[2,3-b]thiophene-based compounds, such as bis-pyrazolothieno[2,3-b]thiophenes, are sulfur-rich heterocycles synthesized via cyclocondensation reactions. These derivatives exhibit strong π-conjugation, making them candidates for organic semiconductors.
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines, such as 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS 58327-75-6), incorporate a nitrogen atom in the fused ring system. This modification enhances hydrogen-bonding capacity and pharmacological activity. For instance, ester/carbonate-functionalized thieno[2,3-b]pyridines demonstrate improved anti-proliferative activity against cancer cells (e.g., HCT-116 and MDA-MB-231) by enhancing cellular penetration .
Thieno[2,3-b]pyrrole Derivatives
The chlorinated derivative 2-chloranyl-6~{H}-thieno[2,3-b]pyrrole-5-carboxylic acid (C₇H₄ClNO₂S) exemplifies a pyrrole-fused system. The electronegative chlorine substituent increases molecular polarity and may influence binding affinity in drug design. Thieno[2,3-b]furan-5-carboxylic acid lacks such halogenation in the provided evidence, suggesting differences in reactivity and pharmacokinetics .
Key Data and Functional Group Analysis
Table 1: Comparative Properties of Thieno-Fused Carboxylic Acids
Biological Activity
Thieno[2,3-b]furan-5-carboxylic acid is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article explores its potential as an anticancer agent, its antimicrobial properties, and its role in modulating various biological pathways.
Chemical Structure and Properties
This compound features a fused thieno and furan ring system with a carboxylic acid functional group at the 5-position. Its molecular formula is . The unique structural characteristics of this compound contribute to its reactivity and biological activity, making it a valuable subject for medicinal chemistry research.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways involved in cancer progression. For instance, molecular docking studies suggest that this compound effectively interacts with enzyme targets critical for tumor growth, such as those involved in angiogenesis and apoptosis regulation.
Case Study: Inhibition of Cancer Cell Lines
A notable study evaluated the effectiveness of this compound derivatives against several cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating that these compounds could serve as potential lead candidates for further development as anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 25 | Disruption of metabolic pathways |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes. For example, derivatives of this compound have shown efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory and Neuroprotective Effects
This compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.
Research Findings
A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This reduction correlates with decreased oxidative stress markers in neuronal cell cultures exposed to inflammatory stimuli.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Q & A
Q. How can reaction scalability be improved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
